N-(4-methoxybenzyl)-3-phenylacrylamide N-(4-methoxybenzyl)-3-phenylacrylamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11042639
InChI: InChI=1S/C17H17NO2/c1-20-16-10-7-15(8-11-16)13-18-17(19)12-9-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,18,19)/b12-9+
SMILES: COC1=CC=C(C=C1)CNC(=O)C=CC2=CC=CC=C2
Molecular Formula: C17H17NO2
Molecular Weight: 267.32 g/mol

N-(4-methoxybenzyl)-3-phenylacrylamide

CAS No.:

Cat. No.: VC11042639

Molecular Formula: C17H17NO2

Molecular Weight: 267.32 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxybenzyl)-3-phenylacrylamide -

Specification

Molecular Formula C17H17NO2
Molecular Weight 267.32 g/mol
IUPAC Name (E)-N-[(4-methoxyphenyl)methyl]-3-phenylprop-2-enamide
Standard InChI InChI=1S/C17H17NO2/c1-20-16-10-7-15(8-11-16)13-18-17(19)12-9-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,18,19)/b12-9+
Standard InChI Key YWUCDOCDJRSCPM-FMIVXFBMSA-N
Isomeric SMILES COC1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=CC=C2
SMILES COC1=CC=C(C=C1)CNC(=O)C=CC2=CC=CC=C2
Canonical SMILES COC1=CC=C(C=C1)CNC(=O)C=CC2=CC=CC=C2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

N-(4-Methoxybenzyl)-3-phenylacrylamide features a central acrylamide scaffold (CH2=CHCONH\text{CH}_2=\text{CH}-\text{CONH}-) substituted with a 4-methoxybenzyl group at the nitrogen atom and a phenyl ring at the β-position of the acrylamide (Figure 1) . The methoxy group (OCH3\text{OCH}_3) at the para position of the benzyl moiety enhances electron-donating effects, influencing the compound’s reactivity and interactions with biological targets.

Physicochemical Data

Key physicochemical parameters are summarized in Table 1.

Table 1: Physicochemical properties of N-(4-methoxybenzyl)-3-phenylacrylamide

PropertyValue
Molecular FormulaC17H17NO2\text{C}_{17}\text{H}_{17}\text{NO}_2
Molecular Weight258.273 g/mol
Exact Mass258.100 Da
PSA (Polar Surface Area)67.08 Ų
LogP (Partition Coefficient)3.81
HS Code2922299090

The high LogP value indicates lipophilicity, suggesting favorable membrane permeability, while the PSA reflects moderate polarity due to the amide and methoxy groups.

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized via a two-step protocol:

  • Acrylation of Aniline Derivatives: Reaction of 3-nitroaniline with methacryloyl chloride in the presence of triethylamine yields N-(3-nitrophenyl)methacrylamide .

  • Benzylation: Subsequent substitution of the nitro group with 4-methoxybenzylamine under basic conditions (e.g., NaH in THF) produces the target compound .

General Procedure :

  • Dissolve 3-nitroaniline (10 mmol) and triethylamine (2.5 mL) in anhydrous dichloromethane (DCM).

  • Add methacryloyl chloride (1.2 equiv) dropwise at 0°C under N2\text{N}_2.

  • Stir for 4 hours, extract with ethyl acetate, and purify via silica gel chromatography (yield: 78%).

  • React the intermediate with 4-methoxybenzylamine (1.5 equiv) in THF using NaH as a base.

Spectroscopic Characterization

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 7.35–7.25 (m, 5H, phenyl), 6.85 (d, J=8.6J = 8.6 Hz, 2H, methoxybenzyl), 6.45 (dd, J=16.0,10.4J = 16.0, 10.4 Hz, 1H, acrylamide α-H), 5.75 (d, J=16.0J = 16.0 Hz, 1H, acrylamide β-H), 4.40 (s, 2H, benzyl-CH2_2), 3.80 (s, 3H, OCH3_3) .

  • IR (KBr): 1650 cm1^{-1} (C=O stretch), 1520 cm1^{-1} (N–H bend) .

Regulatory and Industrial Considerations

Harmonized System (HS) Classification

Classified under HS Code 2922299090, this compound falls under "other amino-phenols and their derivatives," subject to a 6.5% MFN tariff . Regulatory compliance requires adherence to Good Manufacturing Practices (GMP) for pharmaceutical applications.

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the methoxy and phenyl groups to optimize bioavailability and target affinity.

  • In Vivo Toxicology: Assessment of acute and chronic toxicity profiles in preclinical models.

  • Drug Delivery Systems: Development of nanocarriers to enhance solubility and tissue-specific delivery.

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